molecular formula C6H8O3 B1355035 6,8-Dioxabicyclo[3.2.1]octan-3-one CAS No. 1369498-81-6

6,8-Dioxabicyclo[3.2.1]octan-3-one

Cat. No.: B1355035
CAS No.: 1369498-81-6
M. Wt: 128.13 g/mol
InChI Key: HCXQQQLFLDDUNB-UHFFFAOYSA-N
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Description

6,8-Dioxabicyclo[3.2.1]octan-3-one is a bicyclic lactone characterized by a bridged oxygen-containing ring system. Its molecular formula is C₆H₈O₃ (monoisotopic mass: 128.047 g/mol), featuring a bicyclo[3.2.1]octane skeleton with two oxygen atoms at positions 6 and 8 and a ketone group at position 3 . The compound is stereochemically complex, with defined stereocenters influencing its reactivity and biological activity . It has been synthesized via multistep routes, such as cycloaddition reactions involving carbonyl ylides and methyl glyoxylate , or through modifications of dihydro-2H-pyran-2-carbaldehyde intermediates . Notably, it serves as a key structural motif in natural products like macfarlandin E (a rearranged spongian diterpene) and synthetic analogs with Golgi-modifying properties .

Properties

IUPAC Name

6,8-dioxabicyclo[3.2.1]octan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c7-4-1-5-3-8-6(2-4)9-5/h5-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCXQQQLFLDDUNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COC(O2)CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60512518
Record name 6,8-Dioxabicyclo[3.2.1]octan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60512518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1369498-81-6
Record name 6,8-Dioxabicyclo[3.2.1]octan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60512518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

6,8-Dioxabicyclo[3.2.1]octan-3-one can be synthesized through multiple synthetic routes. One common method involves the reaction of 3,4-dihydro-2H-pyran-2-carbaldehyde (acrolein dimer) through a series of steps including reduction, bromination, cyclization, dehydrobromination, and epoxidation . Another approach involves the use of thionyl chloride in the presence of pyridine to promote skeletal rearrangement .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods mentioned above, with a focus on maximizing yield and purity while minimizing costs and environmental impact.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

2,7-Dioxabicyclo[3.2.1]octan-3-one : Found in macfarlandin E, this isomer has oxygen atoms at positions 2 and 2. Its bridged structure confers distinct reactivity, such as susceptibility to acid- or base-induced isomerization to fused bicyclic systems .

2,8-Dioxabicyclo[3.3.0]octan-3-one : A fused bicyclic lactone found in dendrillolide A, differing in ring size (bicyclo[3.3.0] vs. [3.2.1]) and oxygen placement. This system is thermodynamically favored over the bridged isomer under basic conditions .

6-Acetoxy-2,7-dioxabicyclo[3.2.1]octan-3-one : An acetoxylated derivative critical for biological activity in spongian diterpenes. Acetoxy substitution adjacent to the lactone enhances reactivity with amines to form pyrroles .

Data Tables

Table 1: Structural and Reactivity Comparison

Compound Molecular Formula Ring System Key Reactivity Biological Activity
6,8-Dioxabicyclo[3.2.1]octan-3-one C₆H₈O₃ Bridged [3.2.1] Isomerizes to fused systems under acid/base; reacts with amines to form pyrroles Golgi fragmentation (with acetoxy groups)
2,8-Dioxabicyclo[3.3.0]octan-3-one C₆H₈O₃ Fused [3.3.0] Thermodynamically stable; forms pyrroles with amines Golgi fragmentation (with acetoxy groups)
6-Acetoxy-2,7-dioxabicyclo[3.2.1]octan-3-one C₈H₁₀O₄ Bridged [3.2.1] Enhanced amine reactivity due to acetoxy group No Golgi activity

Research Findings and Implications

  • Isomerization Dynamics : The interconversion between bridged and fused systems under mild conditions highlights the role of ring strain and substituent effects in dictating product distribution .
  • Synthetic Challenges: Direct synthesis of the bridged 2,7-dioxabicyclo[3.2.1]octan-3-one system remains challenging due to kinetic preferences for fused products, necessitating innovative strategies like late-stage functionalization .

Biological Activity

6,8-Dioxabicyclo[3.2.1]octan-3-one is a bicyclic compound with significant potential in various biological applications. Its unique structure allows it to interact with biological macromolecules, influencing cellular processes and signaling pathways. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on gene expression, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C6_6H8_8O3_3. The compound features a bicyclic structure with two oxygen atoms incorporated into the ring system, which contributes to its reactivity and biological interactions.

Research indicates that this compound can interact with various enzymes and proteins, affecting their activity and function. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by altering their active sites, thereby affecting metabolic pathways.
  • Gene Expression Modulation : Studies have demonstrated that it can induce changes in gene expression, potentially leading to alterations in cellular behavior and metabolism .

Biological Activity Highlights

The biological activities of this compound include:

  • Antimicrobial Properties : It exhibits inhibitory effects against certain pathogens, suggesting potential use in antimicrobial therapies.
  • Anticancer Activity : Preliminary studies indicate that it may inhibit the growth of cancer cell lines, warranting further investigation into its anticancer properties .
  • Pheromone Activity : The compound has been linked to pheromone-related activities, which could have implications in pest control and agriculture.

Case Studies

Several studies have explored the biological effects of this compound:

  • Gene Expression Study : A study investigated the compound's effect on gene expression in human cell lines, revealing that it upregulated genes associated with apoptosis while downregulating those linked to proliferation .
  • Antimicrobial Efficacy : In vitro tests demonstrated that this compound inhibited the growth of Escherichia coli and Staphylococcus aureus, highlighting its potential as an antimicrobial agent .
  • Cancer Cell Line Testing : Research involving various cancer cell lines showed that the compound reduced cell viability significantly, indicating its potential as a chemotherapeutic agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaKey Features
This compoundC6_6H8_8O3_3Exhibits antimicrobial and anticancer properties
Exo-7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]octaneC9_9H14_14O3_3Pheromone-related; shows similar biological activity
5-Methyl-6,8-dioxabicyclo[3.2.1]octaneC9_9H14_14OPotential applications in organic synthesis

Future Directions

The ongoing research into this compound suggests several promising avenues for future studies:

  • Mechanistic Studies : Further exploration of its mechanisms of action at the molecular level will enhance understanding of its biological effects.
  • Therapeutic Applications : Investigating its potential as a therapeutic agent in treating infections and cancer could lead to significant medical advancements.
  • Environmental Impact Studies : Given its pheromone-related activity, studies on its ecological impact and applications in pest management are warranted.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,8-Dioxabicyclo[3.2.1]octan-3-one
Reactant of Route 2
6,8-Dioxabicyclo[3.2.1]octan-3-one

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